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Compound of Interest

Compound Name: 6-Iodo-1,2-benzisoxazol-3-OL

Cat. No.: B12331151

Get Quote

Executive Summary & Strategic Importance
The 1,2-benzisoxazole (indoxazene) core is a privileged structure in neuroactive

pharmaceuticals.[1] While the 3-position is easily functionalized via electrophilic or nucleophilic

attack, the 6-position is electronically deactivated and sterically distinct.[1]

Crucial Chemical Insight: Direct electrophilic aromatic substitution (EAS) on the formed 1,2-

benzisoxazole ring typically occurs at the C5 or C7 positions due to the directing effects of the

isoxazole ring oxygen and nitrogen. Therefore, synthesis of 6-substituted derivatives almost

exclusively requires the use of pre-functionalized benzene precursors (e.g., para-substituted

phenols or halobenzenes) prior to ring closure.[1]

Key Target Molecules[1][2]
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: The universal intermediate for Risperidone,

Paliperidone, and Iloperidone.[1]

6-Sulfamoyl-1,2-benzisoxazole derivatives: Analogs of Zonisamide (though Zonisamide itself

is unsubstituted at C6, 6-substituted variants are explored for enhanced potency).[1]
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Retrosynthetic Analysis & Pathway Logic
To achieve substitution at C6, the retrosynthetic cut must occur at the isoxazole ring formation

step, tracing back to a 4-substituted-2-hydroxy-benzophenone or 2,4-disubstituted benzene

precursor.[1]

Pathway Comparison Matrix
Method Mechanism Key Reagents Best For Limitations

A. Classical

Base-Mediated Displacement , KOH/NaH

6-Fluoro/Nitro

derivatives

(Risperidone int.)

[1]

Requires good

leaving group (F,

Cl,

) at ortho

position.[1]

B. Cu-Catalyzed

Cyclization

C-O Bond

Formation , Ligand, Base

Sensitive

substrates; Z-

oximes

Higher cost;

requires heavy

metal removal.[1]

C. [3+2]

Cycloaddition

Dipolar

Cycloaddition

Aryne precursor

+ Nitrile Oxide

Diversity-

oriented

synthesis

Harsh conditions

for aryne

generation;

regioselectivity

issues.[1]

Method A: The Classical Route (Base-Mediated )
This is the industrial standard for synthesizing 6-fluoro-1,2-benzisoxazoles.[1] It relies on the

intramolecular nucleophilic displacement of a leaving group (usually Fluorine) by the oxime

oxygen.[1]

Mechanism[1][2][3][4][5]
Oximation: Reaction of a ketone with hydroxylamine to form the ketoxime.[1]

Deprotonation: Base removes the oxime proton (

).[1]
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Cyclization: The oximate anion attacks the aromatic ring ortho to the oxime, displacing the

leaving group (F) via a Meisenheimer-like transition state.[1]

Critical Control Point (Geometric Isomerism): Only the (E)-isomer (where the -OH is close to

the leaving group) can cyclize.[1] The (Z)-isomer is often inert under mild conditions.[1] Strong

bases and heat can facilitate E/Z isomerization to drive the reaction.[1]

Isomerization

2,4-Difluorophenyl
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NH2OH·HCl
Base

Thermal/Acid
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Meisenheimer
Complex
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(E-isomer reacts) 6-Fluoro-1,2-

benzisoxazole

- F⁻
(Aromatization)

Click to download full resolution via product page

Caption: Mechanism of base-mediated cyclization. Note that only the E-oxime geometry allows

for the spatial proximity required for the

attack.

Method B: Copper-Catalyzed Cross-Coupling
For substrates lacking a strong electron-withdrawing leaving group (e.g., 6-methoxy or 6-alkyl

derivatives), the

pathway fails.[1] The Copper-catalyzed method enables cyclization via C-O bond formation
using 2-halobenzaldoximes.[1]

Catalyst:

(5-10 mol%)[1]

Ligand: 1,10-Phenanthroline or DMEDA[1]

Base:
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Advantage: Can cyclize both E and Z isomers (mechanistically distinct from

).[1]

Detailed Experimental Protocol
Target: Synthesis of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole (Risperidone Intermediate).

Scale: Laboratory (10-50g).

Step 1: Friedel-Crafts Acylation
Reagents: 1,3-Difluorobenzene, Isonipecotic acid chloride (N-acetylated or protected),

.[1]

Charge a flask with

(1.2 eq) and 1,2-dichloroethane.

Add N-acetyl-isonipecotoyl chloride dropwise at 0°C.

Add 1,3-difluorobenzene (1.0 eq) slowly.

Reflux for 4 hours. Quench with ice water.

Result: (2,4-Difluorophenyl)(1-acetylpiperidin-4-yl)methanone.[1] Regioselectivity is directed

ortho/para to the Fluorines; the 2,4-pattern directs the acyl group to the 1-position (between

fluorines is sterically crowded, so it goes to position 4 relative to one F and 2 relative to the

other).[1] Correction: 1,3-difluorobenzene acylation typically yields the 2,4-difluorophenone.

[1]

Step 2: One-Pot Oximation and Cyclization
This optimized protocol combines oxime formation and base-promoted cyclization.[1]

Dissolution: Dissolve the ketone (10 g, 37 mmol) in Ethanol (100 mL).

Reagents: Add Hydroxylamine hydrochloride (
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, 2.0 eq) and Potassium Hydroxide (KOH, 5.0 eq).

Note: Excess base is required to neutralize the HCl salt and effect the

cyclization.[1]

Reflux: Heat the mixture to reflux (

) for 12 hours.

Monitoring: TLC should show disappearance of ketone and transient appearance of oxime

intermediate.[1]

Workup:

Cool to room temperature.[1]

Pour into crushed ice/water (300 mL). The product often precipitates.[1]

If oil forms, extract with Ethyl Acetate (

).[1]

Wash organic layer with brine, dry over

.[1]

Deprotection (Optional): If the piperidine nitrogen was acetylated, reflux in aqueous HCl to

remove the acetyl group.[1]

Quantitative Data Summary
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Parameter Value Notes

Yield (Step 1) 75-85%
Highly regioselective for 2,4-

isomer.[1]

Yield (Step 2) 60-70%
Dependent on efficient E/Z

oxime equilibration.[1]

Purity >98%
After recrystallization from

MeOH/Water.[1]

Melting Point 85-87°C
For the N-acetyl intermediate.

[1]

Troubleshooting & Expert Insights
Regioselectivity of the Precursor
When synthesizing the ketone precursor from 3-substituted phenols or benzenes, ensure the

acylation occurs para to the substituent you want at C6.

Example: Starting with 3-fluorophenol to get a 6-fluoro benzisoxazole is tricky.[1] It is better

to start with 1,3-difluorobenzene (commercial commodity) where the symmetry guarantees

the 2,4-difluoro substitution pattern upon acylation.[1]

The "Inert Oxime" Problem
If the reaction stalls at the oxime stage, it is likely trapped as the (Z)-isomer (anti to the leaving

group).[1]

Solution: Switch solvent to high-boiling polar aprotic (DMF or DMSO) and increase

temperature to

to lower the barrier for thermal isomerization.

Alternative: Add acid catalyst (pTSA) briefly to equilibrate, then add base.[1]

Safety: Hydroxylamine
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Hydroxylamine free base is thermally unstable and potentially explosive upon concentration.[1]

Always use the hydrochloride or sulfate salt and generate the free base in situ.[1] Ensure no

residual hydroxylamine remains before distilling solvents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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